Scientific Field: Microbiology
Application Summary: Hypaphorine has been found to have antibacterial effects, particularly against Gram-positive bacteria.
Methods of Application: Hypaphorine was isolated from Erythrina mildbraedii Harms and Erythrina addisioniae Hutch.
Results: Hypaphorine inhibited the growth of the Gram-positive bacteria tested, namely Bacillus cereus, B. subtilis, Staphylococcus aureus and S. epidermidis. The lowest minimum inhibitory concentration (MIC) value of 2 mg/mL was exhibited against Mycobacterium smegmatis, Staphylococcus aureus and B.
Scientific Field: Immunology
Application Summary: Hypaphorine has been shown to exhibit anti-inflammatory properties.
Methods of Application: The potential roles and possible molecular mechanisms of Hypaphorine in endothelial inflammation were investigated.
Scientific Field: Medicine
Application Summary: Hypaphorine has been used in the treatment of wounds for diabetic rats.
Methods of Application: Hypaphorine was used in the form of nano-microspheres for the treatment of wounds.
Scientific Field: Nanomedicine
Application Summary: Hypaphorine has been used in the treatment of chronic wounds, particularly in patients with diabetes mellitus.
Methods of Application: Hypaphorine was used in the form of nano-microspheres. The morphology of Hypaphorine-nano-microspheres (HYP-NPS) was observed by transmission electron microscopy (TEM).
Results: The results revealed that HYP-NPS nanoparticles were spherical with an average diameter of approximately 50 nm. The wound test in diabetic rats indicated that HYP-NPS fostered the healing of chronic wounds.
Scientific Field: Molecular Biology
Application Summary: Hypaphorine has been shown to attenuate lipopolysaccharide-induced endothelial inflammation.
Scientific Field: Pharmacology
Application Summary: Hypaphorine is a potential agent for treating osteoclast-based bone loss.
Methods of Application: A pharmacokinetic study of Hypaphorine was conducted on rats using LC-MS/MS.
Scientific Field: Biochemistry
Application Summary: Hypaphorine acts as an agonist of α7 nicotinic acetylcholine receptor (nAChR) involved in anti-inflammatory regulation.
Methods of Application: 6-substituted hypaphorine analogs were designed using virtual screening of their binding to the α7 nAChR molecular model.
Results: The analogs were synthesized and tested in vitro by calcium fluorescence assay on the α7 nAChR expressed in neuro 2a cells.
Scientific Field: Cell Biology
Application Summary: Hypaphorine prevents the differentiation of 3T3-L1 preadipocytes into adipocytes.
Methods of Application: The activity of Hypaphorine was tested on 3T3-L1 preadipocytes.
Hypaphorine is an indole alkaloid with the chemical formula and a CAS number of 487-58-1. It was first isolated from the plant Erythrina hypaphorus in 1911 and has since been identified in various species, including those from the Fabaceae family, as well as in fungi and sponges . Structurally, hypaphorine is characterized by its indole moiety, which is integral to its biological activity. It is noted for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.
Hypaphorine demonstrates significant biological activities:
Synthesis of hypaphorine can be achieved through various methods:
Hypaphorine has several applications across different fields:
Research on hypaphorine's interactions has revealed:
Hypaphorine shares structural similarities with several other compounds, each possessing unique biological activities:
Compound | Structure Similarity | Biological Activity |
---|---|---|
Indole-3-Acetic Acid | Indole moiety | Plant hormone influencing growth |
Tryptophan | Indole structure | Precursor to serotonin |
Melatonin | Indole structure | Regulates sleep-wake cycles |
Serotonin | Indole structure | Neurotransmitter involved in mood |
Hypaphorine is unique due to its specific combination of antibacterial activity and effects on adipocyte differentiation. Unlike other indole alkaloids, it exhibits both plant regulatory functions and potential therapeutic effects on metabolic disorders.
Irritant;Environmental Hazard